2-butyl-1-carbamimidoylguanidine
Descripción
Historical Context of Biguanide (B1667054) Development
The history of biguanides as therapeutic agents is rooted in the investigation of natural products with glucose-lowering properties.
Origins from Galega officinalis and Guanidine (B92328) Derivatives Research
The historical path of biguanides begins with the plant Galega officinalis, also known as Goat's Rue or French lilac. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org This herb was traditionally used in medieval Europe for treating symptoms associated with excessive urination, now recognized as a symptom of diabetes. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org In the 19th century, researchers discovered that the blood-glucose-lowering effects of Galega officinalis were attributable to galegine (B1196923), a compound derived from guanidine, found in the plant's seeds and flowers. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org The identification of galegine spurred research into other guanidine derivatives and ultimately led to the synthesis of various biguanides in the early 20th century. nih.govthieme-connect.comwikipedia.orgresearchgate.netmedicalresearchjournal.org
Early Synthesis and Initial Investigations of Buformin
Buformin was synthesized as an oral antidiabetic agent in 1957. wikipedia.orgwikidoc.org It was subsequently tested for its hypoglycemic properties. nih.gov Along with phenformin (B89758), buformin was among the preferred antidiabetic agents in the United States and Germany, respectively, by 1958. medecinesciences.org
Historical Market Presence and Withdrawal of Buformin in Various Regions
Buformin was marketed by the German pharmaceutical company Grünenthal under the name Silubin. wikipedia.org Other examples of biguanides, including buformin and phenformin, were introduced to the market in the United States in the 1950s and later became available in regions such as Canada, the United Kingdom, and Australia. taylorandfrancis.com However, both phenformin and buformin were withdrawn from the market in many countries during the 1970s. nih.govtaylorandfrancis.comresearchgate.net This withdrawal was primarily due to an elevated risk of lactic acidosis associated with their use. wikipedia.orgnih.govwikidoc.orgtaylorandfrancis.comresearchgate.net
Current Research Re-evaluation and Continued Regional Use of Buformin
Despite its withdrawal from many markets, buformin is still available and prescribed in certain regions, including Romania, Hungary, Taiwan, and Japan. wikipedia.orgwikidoc.orgnih.gov For example, a timed-release formulation called Silubin Retard is sold in Romania. wikipedia.orgwikidoc.org In Japan, Nichi-Iko Pharmaceutical Co., Ltd. sells DIBETOS tablets containing buformin hydrochloride. wikipedia.org
Current research is re-evaluating buformin, particularly for its potential beyond glycemic control. Studies have investigated its effects on cancer cells, showing anti-proliferative and anti-invasive effects in various cancer cell lines, including endometrial, lung, and cervical cancer cells. wikipedia.orgnih.gov Research in rat models of chemically induced mammary cancer indicated that buformin decreased cancer incidence, multiplicity, and burden, effects not statistically significant with metformin (B114582) or phenformin in the same study. wikipedia.orgnih.govnih.gov Buformin has also demonstrated antiviral properties in vitro against viruses like vaccinia and influenza, potentially by inhibiting the mTOR pathway. wikipedia.org
Research Findings on Buformin's Non-Glycemic Effects:
| Area of Research | Observed Effects | Relevant Studies |
| Anticancer | Inhibits growth and development of cancer; disrupts Warburg effect; anti-proliferative and anti-invasive effects in various cancer cell lines; decreased cancer incidence, multiplicity, and burden in rat mammary cancer model. | Studies on endometrial, lung, and cervical cancer cells; chemically induced rat mammary cancer model. wikipedia.orgnih.govnih.gov |
| Antiviral | Potently antiviral against vaccinia and influenza in vitro; inhibits mTOR pathway. | In vitro studies. wikipedia.org |
Buformin's mechanism of action in glycemic control involves delaying glucose absorption from the gastrointestinal tract, increasing insulin (B600854) sensitivity and cellular glucose uptake, and inhibiting hepatic glucose synthesis. wikipedia.orgwikidoc.org It is considered an antihyperglycemic agent, reducing basal and postprandial hyperglycemia without causing hypoglycemia. wikipedia.orgwikidoc.org Biguanides like buformin may also antagonize glucagon (B607659) action, contributing to reduced fasting glucose levels. wikipedia.orgwikidoc.org
Pharmacokinetic studies in humans after oral administration of buformin have shown that it is eliminated with an average half-life of 2 hours, with approximately 84% of the administered dose excreted unchanged in the urine. wikipedia.orgwikidoc.org Buformin is not metabolized in humans. wikipedia.orgnih.govwikidoc.org Its oral bioavailability is estimated to be between 40% and 60%. wikipedia.orgnih.gov Plasma protein binding is reported as absent or very low, with one study indicating about 10% interaction with serum proteins. wikipedia.orgnih.gov
Data on Buformin Pharmacokinetics:
| Parameter | Value |
| Average Half-life (oral) | 2 hours wikipedia.orgwikidoc.org |
| Urinary Excretion | ~84% unchanged wikipedia.orgwikidoc.org |
| Metabolism | Not metabolized in humans wikipedia.orgnih.govwikidoc.org |
| Oral Bioavailability | 40-60% wikipedia.orgnih.gov |
| Plasma Protein Binding | Absent or very low (~10%) wikipedia.orgnih.gov |
Structure
2D Structure
Propiedades
Número CAS |
692-13-7 |
|---|---|
Fórmula molecular |
C6H15N5 |
Peso molecular |
157.22 g/mol |
Nombre IUPAC |
2-butyl-1-carbamimidoylguanidine |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11) |
Clave InChI |
XSEUMFJMFFMCIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(N)N=C(N)N |
Apariencia |
Solid powder |
Otros números CAS |
692-13-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1 Butylbiguanide 1-Butylbiguanide Adebit Buformin Butylbiguanide Gliporal Retard, Silubin Silubin Silubin Retard |
Origen del producto |
United States |
Molecular and Cellular Mechanisms of Action of Buformin
Fundamental Biguanide (B1667054) Pharmacological Actions
As a member of the biguanide family, buformin shares a core set of pharmacological actions with related compounds like metformin (B114582) and phenformin (B89758). taylorandfrancis.comnih.gov These agents are considered antihyperglycemic rather than hypoglycemic because they lower elevated blood glucose levels without the risk of causing abnormally low blood glucose. wikipedia.org The principal mechanisms contributing to this effect are the reduction of glucose output from the liver, decreased absorption of glucose from the gut, and improved insulin (B600854) sensitivity in peripheral tissues. wikipedia.orgpatsnap.com
A primary mechanism of buformin is its ability to decrease hepatic glucose production, a major contributor to high blood sugar in type 2 diabetes. patsnap.comnih.govpatsnap.com Buformin achieves this primarily by suppressing gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate sources. patsnap.com The compound inhibits key gluconeogenic enzymes, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase. patsnap.com
Research has demonstrated that buformin can strongly inhibit gluconeogenesis from alanine in both normal and diabetic rat livers, an effect that is accompanied by a decrease in alanine utilization. nih.gov This suggests that one of buformin's mechanisms may involve reducing the liver's use of alanine as a substrate for glucose production by inhibiting its transport into liver cells. nih.gov Studies in healthy men have also shown that while buformin does not alter basal splanchnic glucose output, it does induce a significant rise in splanchnic lactate (B86563) production, indicating an alteration in hepatic carbohydrate metabolism. mdpi.comnih.gov
| Study Focus | Model | Key Findings | Reference |
| Gluconeogenesis Inhibition | Isolated Rat Livers | Buformin strongly inhibited gluconeogenesis from alanine and decreased alanine utilization. | nih.gov |
| Splanchnic Metabolism | Healthy Male Volunteers | Buformin did not alter basal splanchnic glucose output but significantly increased splanchnic lactate production. | nih.gov |
| Hepatic Glucose Uptake | Overweight Type 2 DM Patients | Short-term buformin treatment significantly increased hepatic glucose uptake. | mdpi.comnih.gov |
Buformin also influences glucose homeostasis through its effects on the gastrointestinal system. patsnap.com It is known to delay the absorption of glucose from the intestine, which helps to lower blood glucose levels after meals. patsnap.comwikipedia.org This action may be a result of slowed gastrointestinal motility or the inhibition of intestinal enzymes responsible for carbohydrate digestion. patsnap.com
In addition to its effects on the liver and gut, buformin enhances the uptake and utilization of glucose in peripheral tissues, particularly in skeletal muscle and adipose tissue. patsnap.com This action is crucial for clearing glucose from the bloodstream. The primary mediator of this process is the activation of AMP-activated protein kinase (AMPK). patsnap.com AMPK activation leads to the increased translocation of Glucose Transporter Type 4 (GLUT4) to the cell membrane. patsnap.com This facilitates a greater influx of glucose into the cells. patsnap.com
Studies in healthy individuals have suggested that the reduced rise in arterial blood glucose after a glucose load with buformin treatment, coupled with unchanged insulin production, points towards facilitated glucose utilization by peripheral tissues. nih.gov However, some research in overweight individuals with type 2 diabetes found that while buformin increased hepatic glucose uptake, it did not significantly change peripheral glucose uptake as measured by the euglycemic hyperinsulinemic clamp technique. mdpi.com This suggests the effects on the liver may be more pronounced in certain patient populations.
Buformin improves insulin sensitivity, which is often impaired in individuals with type 2 diabetes. patsnap.comwikipedia.org By enhancing the body's response to insulin, buformin allows for more effective glucose uptake and utilization by cells. patsnap.comnih.gov This improvement in insulin sensitivity is a direct consequence of the enhanced peripheral glucose uptake mediated by GLUT4 translocation. patsnap.com
A study involving overweight patients with type 2 diabetes demonstrated that a two-week treatment with buformin improved insulin sensitivity in the liver. nih.gov This was evidenced by a significant increase in hepatic glucose uptake. mdpi.comnih.gov The mechanism for this improvement may involve the inhibition of tumor necrosis factor-alpha (TNF-alpha), a cytokine implicated in insulin resistance. nih.gov
Key Molecular Targets and Signaling Pathways
The diverse pharmacological effects of buformin are rooted in its interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.
At the core of buformin's molecular mechanism is the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. patsnap.compatsnap.comtaylorandfrancis.com AMPK is activated in response to a lack of cellular energy, specifically an increase in the AMP-to-ATP ratio. taylorandfrancis.comyoutube.com Like other biguanides, buformin is thought to inhibit mitochondrial complex I of the respiratory chain. patsnap.comnih.gov This inhibition disrupts cellular energy production, leading to a decrease in ATP and a corresponding increase in AMP levels, which in turn activates AMPK. patsnap.comnih.gov
Once activated, AMPK acts as a master regulator of metabolism, initiating a switch from ATP-consuming anabolic processes to ATP-producing catabolic pathways. nih.govyoutube.com
Downstream Effects of AMPK Activation by Buformin:
Inhibition of Hepatic Gluconeogenesis: Activated AMPK phosphorylates and regulates key targets that suppress the expression of gluconeogenic genes, thereby reducing glucose production in the liver. nih.govnih.gov
Stimulation of Glucose Uptake: In muscle cells, AMPK activation promotes the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake from the blood. patsnap.comyoutube.comnih.gov
Modulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inactivation of key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC). nih.gov This reduces fatty acid synthesis and promotes fatty acid oxidation. youtube.comnih.gov
| Upstream Event | Key Molecular Target | Downstream Consequences | Metabolic Outcome |
| Inhibition of Mitochondrial Respiration | Mitochondrial Complex I | Increased AMP:ATP ratio | Cellular energy stress |
| Cellular Energy Stress | AMP-activated Protein Kinase (AMPK) | Activation of AMPK | Master regulator of metabolism activated |
| AMPK Activation | Acetyl-CoA Carboxylase (ACC) | Phosphorylation and inactivation of ACC | Inhibition of fatty acid synthesis, promotion of fatty acid oxidation |
| AMPK Activation | Gluconeogenic Enzymes (e.g., PEPCK, G6Pase) | Suppression of gene expression | Decreased hepatic glucose production |
| AMPK Activation | Glucose Transporter Type 4 (GLUT4) | Translocation to cell membrane | Increased peripheral glucose uptake |
AMP-activated Protein Kinase (AMPK) Activation
Impact on Cellular Energy Homeostasis and AMP/ATP Ratio
The primary mechanism of action for biguanides like buformin involves the modulation of cellular energy status. nih.gov Buformin disrupts mitochondrial respiration, which leads to a decrease in the production of adenosine triphosphate (ATP), the cell's main energy currency. nih.govresearchgate.net This reduction in ATP synthesis results in a corresponding increase in the intracellular concentration of adenosine monophosphate (AMP), thereby elevating the AMP/ATP ratio. nih.govtaylorandfrancis.comnih.gov
This shift in the AMP/ATP ratio is a critical signal of energy stress within the cell. researchgate.net The cell's primary energy sensor, AMP-activated protein kinase (AMPK), is allosterically activated by the binding of AMP. mdpi.com Consequently, the buformin-induced increase in the AMP/ATP ratio leads to the robust activation of AMPK, which then acts as a master regulator to orchestrate a cellular response aimed at restoring energy balance. nih.govtaylorandfrancis.com This involves switching off ATP-consuming anabolic pathways while activating ATP-producing catabolic pathways. youtube.com
Downstream Signaling Cascades of AMPK Activation
Once activated, AMPK initiates a broad range of downstream signaling events that affect numerous aspects of cell metabolism and growth. nih.govtaylorandfrancis.com The activation of AMPK is considered a central mediator of the therapeutic effects of biguanides. nih.gov
Key downstream effects of AMPK activation by buformin include:
Inhibition of Anabolic Pathways : AMPK phosphorylates and inactivates key enzymes involved in energy-intensive processes such as fatty acid and cholesterol synthesis. youtube.com
Stimulation of Catabolic Pathways : It promotes processes that generate ATP, such as fatty acid oxidation and glucose uptake. youtube.com
Regulation of Gene Expression : AMPK can influence the transcription of genes involved in metabolism, further contributing to the long-term adaptation to energy stress. mdpi.com
Modulation of Other Signaling Pathways : As a central metabolic regulator, AMPK cross-talks with other critical signaling pathways, including the mTOR pathway, to coordinate cell growth and proliferation with the available energy status. nih.govnih.gov In endometrial cancer cells, for instance, buformin treatment leads to the activation of AMPK and the subsequent inhibition of its downstream targets. nih.gov
Mitochondrial Complex I Inhibition and Bioenergetic Perturbations
A foundational event in buformin's mechanism of action is the direct inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex of the electron transport chain. nih.govfrontiersin.org Buformin is a more potent inhibitor of mitochondrial complex I and cellular ATP production compared to metformin. nih.gov This inhibition curtails the oxidation of NADH to NAD+, reduces the pumping of protons across the inner mitochondrial membrane, and subsequently decreases the rate of oxygen consumption. frontiersin.orgresearchgate.net
The direct consequences of Complex I inhibition are profound bioenergetic perturbations:
Reduced ATP Synthesis : The diminished proton gradient across the inner mitochondrial membrane directly impairs the ability of ATP synthase to produce ATP, leading to the aforementioned shift in the AMP/ATP ratio. frontiersin.org
Altered Redox State : The inhibition of NADH oxidation leads to an altered hepatocellular redox state. nih.govresearchgate.net Specifically, it causes an increase in the cytosolic NADH/NAD+ ratio and a decrease in the mitochondrial ratio. nih.gov
Compensatory Glycolysis : To counteract the reduced ATP production from oxidative phosphorylation, cells often increase their rate of glycolysis. nih.gov This metabolic shift can lead to an increase in lactate production. nih.gov
| Cell Line | IC50 (Buformin) | IC50 (Metformin) | Reference |
| ECC-1 (Endometrial Cancer) | 8 µM | 1.6 mM | nih.gov |
| Ishikawa (Endometrial Cancer) | 150 µM | 1.4 mM | nih.gov |
| C33A (Cervical Cancer) | 236.2 µM | - | nih.gov |
| Hcc94 (Cervical Cancer) | 166.1 µM | - | nih.gov |
| SiHa (Cervical Cancer) | 622.8 µM | - | nih.gov |
| HeLa (Cervical Cancer) | 1202 µM | - | nih.gov |
Regulation of Gluconeogenic Enzyme Activity (e.g., PEPCK, G6Pase)
A major physiological effect of buformin is the reduction of hepatic glucose production (HGP). nih.govwikipedia.orgpatsnap.com This is primarily achieved through the suppression of gluconeogenesis, the metabolic pathway responsible for generating glucose from non-carbohydrate precursors in the liver. nih.govpatsnap.com
Buformin inhibits gluconeogenesis through multiple mechanisms:
AMPK-dependent Mechanisms : The activation of AMPK is thought to play a role in the chronic suppression of gluconeogenic gene expression. mdpi.com
Redox-Dependent Inhibition : The altered cellular redox state, resulting from mitochondrial complex I inhibition, reduces the conversion of substrates like lactate and glycerol into glucose. nih.govconsensus.app Studies have shown that buformin strongly inhibits gluconeogenesis from alanine, an effect linked to a decrease in alanine utilization. nih.gov
Direct Enzyme Inhibition : Buformin has been shown to inhibit key enzymes in the gluconeogenic pathway, including phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby directly reducing the rate of glucose synthesis. patsnap.com
Modulation of Glucose Transporter Expression and Translocation (e.g., GLUT4)
In addition to reducing hepatic glucose output, buformin enhances glucose uptake and utilization in peripheral tissues, particularly skeletal muscle and adipose tissue. wikipedia.orgpatsnap.com This action is largely mediated by its effects on glucose transporters (GLUTs).
The primary mechanism involves the AMPK-dependent translocation of Glucose Transporter Type 4 (GLUT4) from intracellular vesicles to the plasma membrane. patsnap.commdpi.com This increased cell-surface presence of GLUT4 facilitates the transport of glucose from the bloodstream into cells, thereby lowering blood glucose levels. mdpi.comresearchgate.net The signaling cascade may involve AMPK-mediated phosphorylation of downstream targets that regulate the machinery for GLUT4 vesicle trafficking and fusion with the plasma membrane. nih.gov Furthermore, some biguanides have been shown to increase the expression and membrane localization of Glucose Transporter 1 (GLUT1) in intestinal cells. nih.gov
Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Inhibition
The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, integrating signals from nutrients and growth factors. spandidos-publications.com Buformin is a potent inhibitor of the mTOR pathway, an effect that is largely, though not exclusively, mediated by the activation of AMPK. nih.govtaylorandfrancis.comnih.govwikipedia.org
AMPK can directly phosphorylate and inhibit components of the mTOR complex 1 (mTORC1) signaling machinery. researchgate.net By inhibiting mTOR, buformin effectively puts a brake on protein synthesis and cell proliferation, processes that are highly energy-dependent. spandidos-publications.comfermatapharma.com This inhibition is a key component of buformin's observed anti-proliferative and anti-cancer effects in various cancer cell lines, including endometrial and cervical cancer. nih.govnih.gov For example, in endometrial cancer cells, buformin treatment leads to decreased phosphorylation of the ribosomal protein S6, a downstream target of mTOR, in a dose-dependent manner. nih.gov
Disruption of the Warburg Effect in Malignant Cells
Cancer cells often exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen ("aerobic glycolysis"). nih.govnews-medical.net This metabolic reprogramming is thought to provide malignant cells with the necessary building blocks for rapid proliferation. nih.gov
Influence on Cellular Processes
Buformin, a member of the biguanide class of drugs, exerts significant influence over a variety of cellular processes, which collectively contribute to its observed anti-cancer properties. These effects are multifaceted, impacting cell growth, division, movement, and metabolic pathways. The following sections delve into the specific molecular and cellular mechanisms by which buformin modulates these critical cellular functions.
Cell Proliferation Regulation
Buformin has been shown to be a potent inhibitor of cell proliferation across various cancer cell lines. Research indicates that buformin effectively suppresses the growth of endometrial, cervical, and lung cancer cells. The anti-proliferative effects are dose-dependent, with higher concentrations of the compound leading to greater inhibition of cell growth.
In studies on endometrial cancer cells (ECC-1 and Ishikawa lines), buformin demonstrated a stronger inhibitory effect on proliferation compared to metformin, another biguanide. The half-maximal inhibitory concentration (IC50) values for buformin were found to be significantly lower than those for metformin, indicating its higher potency in curbing cancer cell growth. Specifically, the IC50 values for buformin in ECC-1 and Ishikawa cells at 72 hours were approximately 150 μM and 8 μM, respectively. In cervical cancer cell lines (C33A, Hcc94, and SiHa), buformin also exhibited significant suppressive effects on cellular growth.
The mechanism underlying this regulation of cell proliferation is linked to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a crucial regulator of cellular growth, and its inhibition by buformin contributes to the observed anti-proliferative effects.
Table 1: Inhibitory Effects of Buformin on Cancer Cell Proliferation
| Cell Line | Cancer Type | IC50 Value (Buformin) | Duration of Treatment | Reference |
|---|---|---|---|---|
| ECC-1 | Endometrial Cancer | ~150 μM | 72 hours | |
| Ishikawa | Endometrial Cancer | ~8 μM | 72 hours | |
| C33A | Cervical Cancer | 236.2 μM | 72 hours | |
| Hcc94 | Cervical Cancer | 166.1 μM | 72 hours | |
| SiHa | Cervical Cancer | 622.8 μM | 72 hours | |
| HeLa | Cervical Cancer | 1202 μM | 72 hours |
Induction of Cell Cycle Arrest
A key mechanism through which buformin exerts its anti-proliferative effects is the induction of cell cycle arrest. By halting the progression of the cell cycle, buformin prevents cancer cells from dividing and multiplying.
In cervical cancer cells, treatment with buformin has been shown to induce a marked arrest in the cell cycle. This effect is associated with the modulation of key cell cycle regulatory proteins. Specifically, buformin has been observed to suppress the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4), both of which are critical for the progression through the G1 phase of the cell cycle.
Furthermore, in endometrial cancer cells, buformin was found to induce G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells. This suggests that the specific phase of cell cycle arrest induced by buformin can be cell-type dependent. The combination of buformin with ionizing radiation has also been shown to cause an increased arrest at the G2/M phase in cervical cancer cells, a phase where cells are more sensitive to radiation.
Impact on Cellular Invasion and Migration
Buformin has demonstrated the ability to inhibit cellular invasion and migration, which are critical processes in cancer metastasis. In endometrial cancer cells, buformin significantly inhibited both cell adhesion and invasion in a dose-dependent manner. Treatment with buformin (10 and 100 μM) for 24 hours resulted in a significant blockage of cell invasion in both ECC-1 and Ishikawa cell lines.
Similarly, in cervical cancer cells, buformin treatment led to a sharp decline in cellular invasion. This was investigated using a transwell system, which showed a significant decrease in the number of cells penetrating an artificial matrix after 24 hours of buformin treatment. The mechanism behind this inhibition of invasion is linked to the downregulation of Matrix Metalloproteinase-9 (MMP9), a key enzyme involved in the degradation of the extracellular matrix, which is a crucial step in tumor invasion.
Table 2: Effect of Buformin on Cellular Invasion
| Cell Line | Cancer Type | Buformin Concentration | Reduction in Invasion | Reference |
|---|---|---|---|---|
| ECC-1 | Endometrial Cancer | 10 and 100 μM | 15-28% | |
| Ishikawa | Endometrial Cancer | 10 and 100 μM | 17-25% | |
| C33A | Cervical Cancer | Not specified | Significant decrease | |
| SiHa | Cervical Cancer | Not specified | Significant decrease |
Reactive Oxygen Species (ROS) Generation
Buformin has been shown to stimulate the production of reactive oxygen species (ROS) in cancer cells. ROS are chemically reactive molecules containing oxygen that can cause damage to cellular components, including DNA.
In cervical cancer cells, treatment with buformin led to a dose-dependent increase in ROS production. This increase in oxidative stress is a potential mechanism contributing to the anti-tumor effects of the compound. Research suggests that biguanides like buformin can enhance oxidative DNA damage under certain conditions. An electron paramagnetic resonance (EPR) study demonstrated that nitrogen-centered radicals were generated from biguanides in the presence of Cu(II) and hydrogen peroxide (H2O2), which could contribute to oxidative DNA damage. This enhanced generation of ROS may play a role in the anti-cancer activity of buformin.
Lactate Metabolism Alterations
Buformin, like other biguanides, can alter lactate metabolism. While its primary anti-diabetic action involves reducing hepatic glucose production and increasing insulin sensitivity, it also influences cellular energy metabolism, which can lead to an accumulation of lactate.
In cervical cancer cells, buformin was found to enhance glucose uptake and lactate dehydrogenase (LDH) activity, leading to an increased lactate level while decreasing ATP production. This shift towards anaerobic glycolysis is a hallmark of the Warburg effect, which is characteristic of many cancer cells. By disrupting the normal oxidative metabolism in cancer cells, buformin can contribute to energy stress. The inhibition of mitochondrial complex I of the respiratory chain by biguanides is a key mechanism that leads to an increase in the AMP/ATP ratio and subsequent activation of AMPK. This disruption of mitochondrial function can lead to an increased reliance on glycolysis and consequently, higher lactate
Pharmacological Characterization of Buformin
Buformin Pharmacokinetics Research
Buformin is characterized by its nature as a strong base, with a pKa of 11.3, which significantly influences its absorption profile. wikipedia.org Due to its high degree of ionization in the acidic environment of the stomach, it is not absorbed in this part of the gastrointestinal tract. wikipedia.org The oral bioavailability of buformin, along with other biguanides, is reported to be in the range of 40% to 60%. wikipedia.org Following oral administration, buformin has been shown to delay the absorption of glucose from the gastrointestinal tract. wikipedia.orgpatsnap.com
After a 50 mg oral dose of 14C-labeled buformin in human subjects, the peak serum concentration was observed to be between 0.26 and 0.41 μg/mL. wikipedia.org The absorption of buformin, like other drugs, can be influenced by a variety of physiological and physicochemical factors. These include gastrointestinal motility, pH at the absorption site, the presence of food, and the drug's formulation. Slower gastrointestinal motility can delay the transit of the drug to its primary absorption site in the small intestine. researchgate.netuomus.edu.iqukzn.ac.za
Table 1: Absorption Characteristics of Buformin
| Parameter | Value |
|---|---|
| Oral Bioavailability | 40% - 60% wikipedia.org |
| pKa | 11.3 wikipedia.org |
| Site of Absorption | Primarily small intestine |
| Peak Serum Concentration (50 mg oral dose) | 0.26 - 0.41 μg/mL wikipedia.org |
Once absorbed into the systemic circulation, buformin's distribution is characterized by minimal interaction with plasma proteins and accumulation in various tissues.
Research indicates that buformin's binding to plasma proteins is either absent or very low. wikipedia.org One source suggests that only about 10% of buformin interacts with serum proteins. mdpi.com This low level of protein binding means that a large fraction of the drug in circulation is in its free, unbound form, which is the pharmacologically active portion available to exert its effects and be distributed to tissues. wikipedia.org
Studies have shown that buformin distributes to and accumulates in several organs. In a fatal case of buformin-associated lactic acidosis, postmortem tissue analysis revealed the highest concentration in the kidney, followed by the liver, heart, and lung. nih.gov Animal studies in rats have also demonstrated the presence of buformin in various tissues, including skeletal muscle, mammary gland, and mammary carcinomas. nih.gov The concentration of biguanides like metformin (B114582), a related compound, has been found to be significantly higher in the gut than in the plasma. mdpi.com This suggests that the intestine is a major site of accumulation for this class of drugs. mdpi.commdpi.com
Table 2: Postmortem Buformin Concentrations in Human Tissues
| Tissue | Concentration |
|---|---|
| Kidney | 98 mg/kg nih.gov |
| Bile | 6.3 mg/l nih.gov |
| Liver | 5.2 mg/kg nih.gov |
| Pericardial fluid | 3.5 mg/l nih.gov |
| Serum | 3.2 mg/l nih.gov |
| Heart | 3.0 mg/kg nih.gov |
| Lung | 2.8 mg/kg nih.gov |
The transport of biguanides, including buformin, across biological membranes is facilitated by specific transporter proteins. nih.gov As cationic molecules, they are substrates for organic cation transporters (OCTs). oup.com OCT1, for instance, is involved in the uptake of biguanides into hepatocytes. mdpi.comoup.com Studies on the related biguanide (B1667054), metformin, have shown that it can cross the blood-brain barrier, with its transport being mediated by OCTs expressed in the brain endothelial cells. nih.govresearchgate.net It is plausible that buformin utilizes similar transporter-mediated mechanisms to cross biological barriers.
A significant characteristic of buformin is its lack of metabolism in the human body. wikipedia.orgmdpi.com Studies have consistently shown that buformin is not biotransformed and is excreted from the body unchanged. wikipedia.org Following oral administration, approximately 84% to 90% of the administered dose is recovered in the urine as the parent compound. wikipedia.org This indicates that buformin does not undergo significant hepatic metabolism or produce any major metabolites. The absence of biotransformation simplifies its pharmacokinetic profile and reduces the potential for drug-drug interactions related to metabolic pathways.
Elimination Kinetics and Excretion Routes (e.g., Renal, Biliary)
The elimination of buformin from the body is characterized by its rapid excretion, primarily through the kidneys. The compound is not metabolized in humans, meaning it is expelled in its original, unchanged form. wikipedia.orgnih.gov Following oral administration, a substantial portion of the drug is recovered in the urine. Studies have shown that approximately 84% to 90% of an administered dose is excreted via this renal pathway. wikipedia.org
The primary route of elimination is renal. wikipedia.org Research indicates that the renal clearance of buformin is significantly higher than that of insulin (B600854), which suggests an active process of tubular secretion in addition to glomerular filtration. nih.gov While the kidneys are the main site of excretion, evidence from animal studies suggests that other routes may also play a role. nih.gov These experiments have detected buformin in the bile, pointing towards potential biliary excretion. nih.gov Furthermore, the transport of buformin from the blood into the intestinal lumen has also been observed, indicating another possible, albeit less significant, excretion pathway. nih.gov
Clearance Mechanisms and Rates
Buformin is cleared from the body through a combination of glomerular filtration and active tubular secretion in the kidneys. nih.gov This dual mechanism results in a renal clearance rate that is notably higher than that of insulin. nih.gov
Quantitative studies have provided specific values for its clearance rates. The total clearance of buformin from the plasma has been measured to be in the range of 439 to 618 mL/min, with an average of 536 mL/min. nih.gov When specifically examining renal clearance, the average rate is approximately 393 mL/min, with a reported range of 282 to 518 mL/min. nih.gov The maximum rate of excretion has been documented at 4.1 mg/h. nih.gov
| Clearance Parameter | Value |
|---|---|
| Total Clearance (Average) | 536 mL/min |
| Total Clearance (Range) | 439 - 618 mL/min |
| Renal Clearance (Average) | 393 mL/min |
| Renal Clearance (Range) | 282 - 518 mL/min |
| Maximal Excretion Rate | 4.1 mg/h |
Half-Life Determinations in Biological Systems
The biological half-life of buformin, which is the time it takes for the concentration of the drug in the body to be reduced by half, varies depending on the route of administration. Following oral administration in humans, buformin is eliminated with an average half-life of 2 hours. wikipedia.org
When administered intravenously, the calculated biological half-life is slightly longer, ranging from 3.7 to 6.0 hours, with a mean value of 4.6 hours. nih.gov The average half-life specifically related to its excretion process is reported to be 3.2 hours. nih.gov
| Administration Route | Half-Life (t½) |
|---|---|
| Oral | 2 hours (average) |
| Intravenous | 4.6 hours (mean); 3.7 - 6.0 hours (range) |
| Excretion Half-Life | 3.2 hours (average) |
Buformin Pharmacodynamics Research (beyond glucose regulation)
Effects on Lipid Metabolism Profiles (e.g., Triglycerides, Cholesterol Fractions)
Research has demonstrated that buformin exerts beneficial effects on lipid metabolism. patsnap.com Clinical investigations have shown that treatment with buformin can lead to significant reductions in key lipid fractions. Specifically, it has been observed to decrease levels of total cholesterol (T-chol) and low-density lipoprotein cholesterol (LDL-chol). patsnap.comnih.gov
In addition to lowering these cholesterol components, buformin also affects triglyceride levels. Studies report a decrease in circulating triglycerides following buformin administration. patsnap.com Conversely, the drug has been shown to increase levels of high-density lipoprotein (HDL) cholesterol, which is often referred to as "good cholesterol." patsnap.com These effects on the lipid profile are considered a valuable aspect of its pharmacological action, contributing to broader metabolic benefits. patsnap.com
| Lipid Profile Component | Effect of Buformin |
|---|---|
| Total Cholesterol (T-chol) | Decreased patsnap.comnih.gov |
| Low-Density Lipoprotein (LDL) Cholesterol | Decreased patsnap.comnih.gov |
| Triglycerides | Decreased patsnap.com |
| High-Density Lipoprotein (HDL) Cholesterol | Increased patsnap.com |
Modulation of Glucagon (B607659) Action
Buformin, as part of the biguanide class of drugs, is understood to modulate the action of glucagon, a hormone that raises blood glucose levels. wikipedia.org This antagonistic effect on glucagon contributes to the reduction of fasting glucose levels. wikipedia.org
Specific laboratory research using isolated rat livers has demonstrated this modulatory effect directly. In these studies, buformin was found to strongly inhibit gluconeogenesis (the production of glucose) from the amino acid alanine, even in the presence of glucagon. nih.gov This inhibitory action was observed to be dose-dependent. nih.gov The proposed mechanism for this effect involves the inhibition of the sodium-dependent transport of alanine into liver cells, thereby limiting the substrate available for glucose production. nih.gov Further research in animal models has substantiated these findings, showing that rats treated with buformin had plasma glucagon concentrations that were 63% lower than those in the control group. nih.gov
Preclinical and Clinical Research on Buformin S Therapeutic Potential
Research in Metabolic Disorders
Buformin, like other biguanides, exerts its effects on glucose metabolism through several proposed mechanisms, including reducing hepatic glucose production, decreasing intestinal glucose absorption, and enhancing peripheral glucose uptake and utilization by improving insulin (B600854) sensitivity. patsnap.com A key molecular target is AMP-activated protein kinase (AMPK), which plays a significant role in cellular energy homeostasis. patsnap.com Activation of AMPK by buformin can lead to the inhibition of gluconeogenesis in the liver and increased glucose uptake in muscle tissues. patsnap.com Buformin has also been shown to inhibit mitochondrial complex I, leading to a reduction in cellular ATP levels and an increase in AMP levels, further activating AMPK. patsnap.com
Investigations in Type 2 Diabetes Mellitus Models
Studies in animal models have investigated buformin's effects on type 2 diabetes. In one study using STZ/NA240-induced diabetic mice fed a high-fat diet, buformin (100 mg/kg, p.o.) significantly inhibited hyperglycemia 30 minutes after glucose administration during an oral glucose tolerance test. researchgate.net Another study in rats with chemically induced mammary cancer, a non-diabetic model, found that buformin did not alter fasting plasma glucose or insulin levels. nih.govnih.gov This suggests that while buformin has direct effects on glucose metabolism, its impact on systemic glucose and insulin levels may vary depending on the metabolic state of the model.
Studies on Carbohydrate Metabolism in Healthy Cohorts
Research has also examined the effects of buformin on carbohydrate metabolism in healthy individuals. In a study involving healthy male volunteers, buformin administration (100 mg b.i.d. for 5 days) altered splanchnic lactate (B86563) balance, resulting in net lactate output. nih.gov Following glucose ingestion, the rise in splanchnic lactate output was increased, while splanchnic glucose output remained unchanged. nih.gov Buformin pretreatment reduced the increase in arterial blood glucose concentration after oral glucose loading. nih.gov The study suggested that the diminished increase in arterial blood glucose, coupled with unaltered insulin production, indicated that buformin might facilitate glucose utilization by peripheral tissues in healthy individuals. nih.gov
Data from a study on buformin's effect on splanchnic carbohydrate metabolism in healthy men:
| Parameter | Control (Basal) (mg/min) | Buformin (Basal) (mg/min) | Control (Post-glucose) ( g/150 min) | Buformin (Post-glucose) ( g/150 min) |
| Splanchnic Glucose Output (SGO) | 154 ± 18 | 157 ± 26 | 33.3 ± 2.8 | 32.9 ± 3.5 |
| Arterial Blood Glucose (Increase Post-glucose) | - | - | Reduced significantly (p < 0.005) | - |
| Splanchnic Lactate Balance | - | Altered (net output) | Increased output | Increased output |
Comparative Efficacy and Mechanistic Research with Other Biguanides (Metformin, Phenformin)
Buformin is chemically related to metformin (B114582) and phenformin (B89758), and comparative research has explored their efficacy and mechanisms. wikipedia.org All three biguanides are considered antihyperglycemic agents that reduce basal and postprandial hyperglycemia without causing hypoglycemia. wikipedia.org Their mechanisms of action involve delaying glucose absorption, increasing insulin sensitivity and glucose uptake, and inhibiting hepatic glucose synthesis. wikipedia.org
Studies suggest that the glucose-lowering mechanisms of metformin, buformin, and phenformin are comparable. preprints.orgpreprints.org Intravenous administration of biguanides may not have a glucose-lowering effect, while oral administration leads to high intestinal concentrations, reduced glucose absorption, and decreased insulin serum levels through increased hepatic uptake and decreased production. preprints.orgpreprints.org
In terms of potency, phenformin and buformin are considered more lipophilic and potent inhibitors of mitochondrial complex I and cellular ATP production compared to metformin. nih.gove-century.us This higher potency is also suggested to contribute to their potentially greater antitumor effectiveness in some contexts. mdpi.com
Research in Oncology
Beyond its traditional use in diabetes, buformin has been investigated for its potential antineoplastic properties. patsnap.com The anticancer properties of biguanides are thought to be partly due to their ability to disrupt the Warburg effect, shifting cancer cells from cytosolic glycolysis back towards mitochondrial oxidation of pyruvate (B1213749). wikipedia.org
General Antineoplastic Properties and Mechanistic Insights
Buformin's antineoplastic effects are believed to involve the activation of AMPK and inhibition of the mTOR pathway, which are crucial in controlling cell growth and survival in many cancers. nih.govnih.gov By inhibiting mitochondrial complex I, buformin can induce energy stress in cancer cells. patsnap.commdpi.com This energy stress and subsequent AMPK activation can lead to various downstream effects that suppress tumor growth. nih.gov
Research indicates that buformin can inhibit cell proliferation, induce cell cycle arrest, impair cellular invasion, and promote apoptosis in various cancer cell lines. nih.govnih.govebi.ac.uknih.gov It can also affect signaling pathways related to energy sensing. nih.govnih.gov Buformin has been shown to increase reactive oxygen species (ROS) levels and lactate accumulation, while decreasing ATP production in cancer cells. nih.govebi.ac.uknih.gov
Efficacy Studies in Specific Malignancies
Studies have explored buformin's efficacy in specific types of cancer:
Mammary Cancer: In a chemically induced rat mammary cancer model, buformin treatment decreased cancer incidence, multiplicity, and burden, whereas metformin and phenformin did not show statistically significant effects compared to the control group. wikipedia.orgnih.govnih.gov Postnatal treatment with buformin also significantly inhibited the development of malignant neurogenic tumors in rats exposed transplacentally to NMU. aging-us.com
Endometrial Cancer: In vitro studies on endometrial cancer cell lines showed that buformin inhibited cell proliferation, induced G1 or G2 cell cycle arrest depending on the cell line, induced apoptosis, and reduced adhesion and invasion. nih.govebi.ac.uk Buformin activated AMPK and inhibited phosphorylated-S6 in these cells. nih.govebi.ac.uk Buformin also significantly increased the sensitivity of endometrial cancer cells to paclitaxel (B517696) in inhibiting cell proliferation. nih.gov
Osteosarcoma: Buformin suppressed the growth of osteosarcoma cells in a dose-dependent manner (IC50 = 69.1 µM), induced cell cycle arrest, and impaired cellular invasion in vitro. nih.govebi.ac.uk It upregulated AMPK phosphorylation and downregulated phosphorylation of S6, cyclin D1, and MMP9. nih.govebi.ac.uk Buformin also increased tumor sensitivity to cisplatin (B142131) in osteosarcoma cells and primary cultured osteosarcoma tissues. nih.govebi.ac.uk
Cervical Cancer: Buformin exhibited significant anti-proliferative effects in a dose-dependent manner in cervical cancer cell lines, suppressed colony formation, increased ROS production, induced cell cycle arrest, and inhibited cellular invasion. nih.govresearchgate.net These effects were associated with the activation of AMPK signaling and inhibition of downstream targets like mTOR/S6, cyclin D1, CDK4, and MMP9. nih.gov Buformin also enhanced glucose uptake, LDH activity, and lactate production in these cells. nih.gov Buformin showed synergistic effects with paclitaxel in cervical cancer cells. nih.gov
Data on Buformin's Efficacy in Cancer Cell Lines (IC50 values):
| Cancer Type | Cell Line(s) | Buformin IC50 (µM) | Reference |
| Endometrial Cancer | ECC-1, Ishikawa | 8-150 | nih.govebi.ac.uk |
| Osteosarcoma | U-2 OS | 69.1 | nih.govebi.ac.uk |
| Cervical Cancer | C33A, Hcc94, SiHa, etc | Dose-dependent inhibition observed nih.govresearchgate.net | nih.govresearchgate.net |
Mammary Carcinogenesis Research
Research into buformin's effects on mammary carcinogenesis has been conducted, primarily in preclinical models. In a study using a chemically induced rat mammary carcinogenesis model, buformin was found to decrease cancer incidence, multiplicity, and burden. This effect was observed when buformin was administered during the post-initiation stage of carcinogenesis. In contrast, metformin and phenformin, other biguanides, did not show a statistically significant effect on the carcinogenic process in this specific model nih.govnih.gov. Further investigation is needed to fully understand the mechanisms, including the relative contributions of host systemic and cell autonomous factors, underlying buformin's anti-cancer activity in mammary tissue nih.govnih.gov. Studies in MMTV-erbB-2 transgenic mice, a model for breast cancer, showed that buformin diet hindered mammary morphogenesis and proliferation during the premalignant risk window researchgate.net. Buformin significantly inhibited the growth of erbB-2-overexpressing human breast cancer cell lines, such as SKBR3 and BT474, with reported IC50 values of 246.7 μM and 98.6 μM, respectively medchemexpress.com. In vivo studies using a syngeneic tumor cell transplantation model in MMTV-erbB-2 mice also demonstrated that buformin significantly inhibited tumor growth researchgate.netmedchemexpress.com.
Endometrial Cancer Investigations
Studies have investigated the effects of buformin on endometrial cancer cell lines. Buformin has demonstrated anti-proliferative and anti-invasive effects in these cells academindex.comnih.gov. In ECC-1 and Ishikawa endometrial cancer cell lines, buformin inhibited cell proliferation in a dose-dependent manner, with IC50 values lower than those observed for metformin in the same study, suggesting potentially greater potency nih.gov. Buformin treatment induced cell cycle arrest, specifically G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells nih.gov. It also led to the induction of apoptosis in Ishikawa cells, but not in ECC-1 cells nih.gov. Furthermore, buformin treatment resulted in a reduction in adhesion and invasion of both ECC-1 and Ishikawa cells nih.gov. These effects were associated with the activation of AMPK and inhibition of phosphorylated-S6, suggesting the involvement of the AMPK/mTOR pathway nih.gov.
| Endometrial Cancer Cell Line | Buformin IC50 (µM) | Metformin IC50 (mM) | Cell Cycle Arrest | Apoptosis Induction | Adhesion Reduction | Invasion Reduction |
| ECC-1 | 1000 aacrjournals.org (or 8-150 nih.gov) | 1.4-1.6 nih.gov | G1 phase nih.gov | No nih.gov | Yes nih.gov | Yes nih.gov |
| Ishikawa | 10 aacrjournals.org (or 8-150 nih.gov) | 1.4-1.6 nih.gov | G2 phase nih.gov | Yes nih.gov | Yes nih.gov | Yes nih.gov |
Note: Discrepancies in reported IC50 values for buformin in ECC-1 cells exist between sources nih.govaacrjournals.org.
Cervical Cancer Studies
Buformin has shown significant anti-tumor activities in cervical cancer models. In human cervical cancer cell lines (C33A, Hcc94, HeLa, and SiHa), buformin exhibited significant anti-proliferative effects in a dose-dependent manner nih.govnih.gov. Buformin treatment suppressed colony formation and increased reactive oxygen species (ROS) production in C33A, Hcc94, and SiHa cells nih.govnih.gov. Flow cytometric analysis indicated that buformin induced marked cell cycle arrest, although it only resulted in mild apoptosis nih.govnih.gov. The invasion of C33A and SiHa cells sharply declined with buformin treatment nih.govnih.gov. Mechanistically, buformin activated AMPK and suppressed S6, cyclin D1, CDK4, and MMP9 nih.govnih.gov. It also enhanced glucose uptake and LDH activity, increased lactate levels, and decreased ATP production in cervical cancer cells nih.govnih.gov.
| Cervical Cancer Cell Line | Buformin IC50 (µM) (72h treatment) | Effect on Proliferation | Effect on Colony Formation | Effect on ROS Production | Cell Cycle Arrest | Apoptosis | Invasion Inhibition |
| C33A | 236.2 nih.gov | Significant suppression nih.gov | Suppressed nih.gov | Increased nih.gov | Marked arrest nih.gov | Mild nih.gov | Sharp decline nih.gov |
| Hcc94 | 166.1 nih.gov | Significant suppression nih.gov | Suppressed nih.gov | Increased nih.gov | Marked arrest nih.gov | Mild nih.gov | Not specified |
| SiHa | 622.8 nih.gov | Significant suppression nih.gov | Suppressed nih.gov | Increased nih.gov | Marked arrest nih.gov | Mild nih.gov | Sharp decline nih.gov |
| HeLa | 1202 nih.gov | Moderate effects nih.gov | Not specified | Not specified | Marked arrest nih.gov | Mild nih.gov | Not specified |
Lung Cancer Research
Buformin has been reported to exhibit anti-proliferative and anti-invasive effects in lung cancer cells wikipedia.org.
Osteosarcoma Studies
Research has explored the effects of buformin on osteosarcoma. Buformin suppressed the growth of U-2 OS osteosarcoma cells in a dose-dependent manner, with an IC50 of 69.1 µM after 72 hours of treatment ebi.ac.uknih.govresearchgate.net. A 2-week treatment with 50 µM buformin significantly decreased the number of osteosarcoma cell colonies nih.govresearchgate.net. Buformin induced cell cycle arrest and impaired cellular invasion in U-2 OS cells ebi.ac.uknih.gov. Mechanistically, buformin activated the AMPK signaling pathway by upregulating its phosphorylation, which in turn suppressed the phosphorylation of S6 and downregulated the expression of cyclin D1 and MMP9 ebi.ac.uknih.govresearchgate.net. Buformin also notably induced the accumulation of reactive oxygen species and lactate, eventually decreasing ATP production in these cells ebi.ac.uknih.gov.
| Osteosarcoma Cell Line | Buformin IC50 (µM) (72h treatment) | Effect on Proliferation | Effect on Colony Formation (50 µM, 2 weeks) | Cell Cycle Arrest | Invasion Impairment | AMPK Activation | S6 Phosphorylation | Cyclin D1 Expression | MMP9 Expression |
| U-2 OS | 69.1 ebi.ac.uknih.govresearchgate.net | Suppressed ebi.ac.uknih.govresearchgate.net | Decreased nih.govresearchgate.net | Induced ebi.ac.uknih.gov | Impaired ebi.ac.uknih.gov | Upregulated nih.govresearchgate.net | Suppressed nih.govresearchgate.net | Downregulated nih.govresearchgate.net | Downregulated nih.govresearchgate.net |
Inhibition of Tumorigenesis and Cancer Progression
Buformin, along with other biguanides like metformin and phenformin, is thought to inhibit the growth and development of cancer wikipedia.org. This anti-cancer property is attributed, in part, to their ability to disrupt the Warburg effect, potentially reverting the cytosolic glycolysis characteristic of cancer cells back to normal mitochondrial oxidation of pyruvate wikipedia.org. Buformin has been shown to postpone spontaneous carcinogenesis and inhibit induced carcinogenesis in animal studies sigmaaldrich.com. Specifically, buformin decreased cancer incidence, multiplicity, and burden in a rat study of chemically induced mammary carcinogenesis sigmaaldrich.comnih.govnih.gov. It has also been reported to reduce renal cell carcinoma survival under conditions of glucose deprivation sigmaaldrich.com. The anti-cancer activity of biguanides is believed to involve the activation of AMPK, which decreases hepatic glucose production, and the inhibition of the mTOR pathway wikipedia.orgsigmaaldrich.comtaylorandfrancis.com.
Synergistic Effects of Buformin with Chemotherapeutic Agents (e.g., Paclitaxel, Cisplatin, 5-Fluorouracil)
Studies have indicated that buformin can exhibit synergistic effects when combined with conventional chemotherapeutic agents in various cancer types.
In cervical cancer, low doses of buformin have been shown to synergize with routine chemotherapeutic drugs such as paclitaxel, cisplatin, and 5-fluorouracil (B62378) (5-FU) to achieve more significant anti-tumor effects in cell lines nih.govnih.gov. In vivo, a single use of buformin exerted moderate anti-tumor effects, and the combination with buformin and paclitaxel exhibited even greater suppressive effects nih.govnih.gov. Buformin also consistently showed synergistic effects with paclitaxel in treating primary cultures of cervical cancer cells nih.govnih.gov.
In endometrial cancer cell lines (ECC-1 and Ishikawa), buformin potentiated the anti-proliferative effects of paclitaxel nih.gov. Simultaneous exposure of these cells to various doses of paclitaxel in combination with buformin (0.1-1 μM) resulted in a significant synergistic anti-proliferative effect, with combination index (CI) values less than 1 aacrjournals.org.
For osteosarcoma, a low dose of buformin has been shown to notably increase tumor sensitivity to cisplatin in U-2 OS cells and primary cultured osteosarcoma tissues ebi.ac.uknih.govresearchgate.net.
While the search results primarily highlight synergy with paclitaxel, cisplatin, and 5-fluorouracil, the observed synergistic effects in cervical and osteosarcoma cancer models suggest a potential for buformin to enhance the efficacy of other chemotherapeutic agents as well nih.govnih.govnih.gov.
| Cancer Type | Chemotherapeutic Agent | Synergistic Effect Observed | Research Model | Key Findings |
| Cervical Cancer | Paclitaxel | Yes nih.govnih.gov | Cell lines, primary cultures, in vivo xenografts nih.govnih.gov | Enhanced anti-proliferative and anti-tumor effects nih.govnih.gov |
| Cervical Cancer | Cisplatin | Yes nih.govnih.gov | Cell lines nih.govnih.gov | Enhanced anti-proliferative effects nih.govnih.gov |
| Cervical Cancer | 5-Fluorouracil | Yes nih.govnih.gov | Cell lines nih.govnih.gov | Enhanced anti-proliferative effects nih.govnih.gov |
| Endometrial Cancer | Paclitaxel | Yes nih.govaacrjournals.org | Cell lines nih.govaacrjournals.org | Potentiated anti-proliferative effects, significant synergistic effect (CI < 1) nih.govaacrjournals.org |
| Osteosarcoma | Cisplatin | Yes ebi.ac.uknih.govresearchgate.net | Cell line (U-2 OS), primary cultures ebi.ac.uknih.govresearchgate.net | Increased tumor sensitivity to cisplatin ebi.ac.uknih.govresearchgate.net |
Research on Buformin's Impact on Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of cancer cells believed to contribute to tumor initiation, metastasis, and resistance to conventional therapies. Targeting CSCs is considered a promising strategy for more effective cancer treatment. Research indicates that biguanides, including buformin and metformin, exert anticancer effects, and metformin, in particular, has been shown to target CSCs in various cancer types. nih.govoup.com
While extensive studies specifically focusing on buformin's direct impact on CSCs are less prevalent compared to metformin, existing research suggests its potential in this area. Studies have shown that buformin can inhibit cell proliferation and induce cell cycle arrest in certain cancer cell lines. ebi.ac.ukmedchemexpress.com For instance, buformin significantly inhibited the growth of SKBR3 and BT474 cells, which overexpress erbB-2, and demonstrated in vivo activity by considerably inhibiting the growth of syngeneic tumors in MMTV-erbB-2 mice. ebi.ac.uk This inhibition was associated with the suppression of stem cell populations and self-renewal in vitro, alongside inhibited receptor tyrosine kinase (RTK) and mTOR signaling. ebi.ac.uk
Furthermore, in vitro studies investigating the anticancer activity of buformin and metformin, alone or in combination with glycolysis inhibitors, in highly resistant human lung cancer cells with varying degrees of stemness (including floating lung tumorspheres enriched for stem-like cancer cells) have been conducted. nih.gov These studies found that buformin, similar to metformin, could significantly decrease the viability of these cancer cells, particularly when used in combination with 2-deoxy-D-glucose (2-DG), a glycolysis inhibitor, showing a strong synergistic effect. nih.govresearchgate.net Although the study noted that metformin had a greater effect, buformin still demonstrated notable activity. nih.gov
These findings suggest that buformin may hold promise for targeting CSCs, potentially through mechanisms involving the modulation of signaling pathways like AMPK/mTOR and RTK, and by impacting cellular metabolism. ebi.ac.ukresearchgate.net
Research in Antiviral Applications
Biguanides were first recognized for their activity against influenza in the 1940s, and further in vitro studies confirmed their antiviral properties. Buformin, in particular, has demonstrated potent antiviral effects against vaccinia and influenza viruses. wikipedia.org
Investigations against Specific Viral Pathogens (e.g., Influenza, Vaccinia, Coronaviruses)
Research has explored buformin's effects against specific viral pathogens. During the 1971 influenza outbreak, diabetic patients treated with biguanides, including buformin and phenformin, showed a lower incidence of infection compared to those treated with sulfonylureas or insulin. spandidos-publications.comresearchgate.netepa.govnih.gov
Experimental studies in mice have further investigated buformin's efficacy against influenza. Both buformin and phenformin were found to reduce the mortality of influenza-infected mice, with buformin being more effective than phenformin. spandidos-publications.comresearchgate.netepa.govfermatapharma.comnih.govspandidos-publications.com In one study, subcutaneous injection of buformin at 20 mg/kg once daily for 4 days, starting 24 hours after infection, significantly improved the survival of influenza-infected mice compared to controls. spandidos-publications.comnih.govspandidos-publications.com Treated mice were in better general condition and had less macroscopic inflammation in their lungs. spandidos-publications.comnih.gov The survival results with buformin were comparable to the effect of baloxavir (B560136) marboxil combined with a neuraminidase inhibitor. spandidos-publications.comnih.gov
Regarding coronaviruses, research suggests that the PI3K/AKT/mTOR signaling pathway plays important roles in MERS-CoV infection and may represent a therapeutic target. spandidos-publications.comepa.govfermatapharma.comnih.govspandidos-publications.com Given that biguanides can inhibit the mTOR pathway, the potential for inhaled buformin or phenformin as a treatment strategy for coronavirus infections, including COVID-19, has been proposed to limit systemic side effects due to a low inhaled dose. spandidos-publications.comfermatapharma.comspandidos-publications.com While metformin has been more extensively studied in the context of COVID-19, with some observational studies suggesting a potential association between metformin use and reduced risk of hospitalization and mortality in diabetic patients, research specifically on buformin's effects against SARS-CoV-2 is less detailed in the provided context. mmsl.cznih.gov
Studies have also indicated that other biguanide (B1667054) derivatives were found to be effective against vaccinia virus. researchgate.net While a direct study on buformin's activity against vaccinia virus is mentioned, specific details on the findings are limited in the provided search results. wikipedia.org
Molecular Basis of Antiviral Activity (e.g., mTOR Pathway Inhibition)
The antiviral activity of biguanides, including buformin, is linked to their ability to modulate host cellular pathways essential for viral replication. A key mechanism involves the inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway. wikipedia.orgspandidos-publications.comresearchgate.netepa.govfermatapharma.comnih.govspandidos-publications.comnih.gov
The mTOR pathway is a critical regulator of cellular growth and is often co-opted by viruses to facilitate their replication, including influenza and Middle East respiratory syndrome-related coronavirus. wikipedia.orgspandidos-publications.comresearchgate.netepa.govfermatapharma.comnih.govspandidos-publications.comnih.gov By inhibiting mTOR, biguanides can disrupt viral protein synthesis and replication. nih.govmdpi.com Metformin, for example, activates the AMPK pathway, which in turn inhibits the mTOR pathway, leading to reduced protein synthesis and cellular proliferation. spandidos-publications.comnih.gov Buformin is also known as a potent AMPK activator. medchemexpress.compreprints.org
In the context of influenza, mTOR signaling is necessary for the virus's development. spandidos-publications.comresearchgate.netepa.govnih.gov Inhibition of mTOR has been shown to impair influenza replication. nih.gov Similarly, the PI3K/AKT/mTOR pathway plays a role in MERS-CoV infection, suggesting that its inhibition could be a therapeutic strategy. spandidos-publications.comepa.govfermatapharma.comnih.govspandidos-publications.com
While rapamycin is a known mTOR inhibitor, its use can be associated with lung toxicity. researchgate.netepa.govfermatapharma.com Biguanides, in contrast, have no known lung toxicity after decades of use. researchgate.netepa.govnih.gov This makes biguanides like buformin potentially attractive alternatives for targeting the mTOR pathway in antiviral strategies, particularly for respiratory infections. researchgate.netepa.govfermatapharma.com
Exploration of Other Potential Therapeutic Benefits
Beyond its effects on glucose metabolism, cancer, and viral infections, research has explored other potential therapeutic benefits of buformin, including anti-inflammatory and antioxidant properties.
Mechanistic Investigations of Buformin Associated Adverse Effects
Lactic Acidosis Pathophysiology
Lactic acidosis, a severe complication of biguanide (B1667054) therapy, is characterized by the accumulation of lactic acid in the blood, leading to a decrease in blood pH. consensus.appnih.gov While rare, buformin-associated lactic acidosis can be life-threatening. patsnap.com
Mitochondrial Impairment and Lactate (B86563) Accumulation Mechanisms
The primary mechanism by which biguanides like buformin induce lactic acidosis involves the inhibition of mitochondrial respiration. consensus.appnih.govosti.gov Specifically, buformin inhibits mitochondrial respiratory complex I, a key component of the electron transport chain responsible for oxidative phosphorylation. patsnap.comcaymanchem.commdpi.com This inhibition reduces oxygen consumption and impairs the efficient production of ATP. patsnap.comcaymanchem.commdpi.com
The reduction in ATP levels and the consequent increase in the AMP/ATP ratio activate AMP-activated protein kinase (AMPK), an enzyme crucial for cellular energy homeostasis. patsnap.comtaylorandfrancis.com While AMPK activation has therapeutic benefits, the inhibition of mitochondrial respiration also leads to a compensatory increase in anaerobic glycolysis to meet cellular energy demands. consensus.appnih.govosti.gov This accelerated glycolysis results in increased pyruvate (B1213749) production. However, with impaired mitochondrial function, pyruvate cannot be efficiently oxidized in the Krebs cycle. Instead, it is converted to lactate by lactate dehydrogenase, leading to lactate accumulation. consensus.appnih.govosti.govresearchgate.net
Buformin has also been reported to suppress the expression of glyceraldehyde 3-phosphate dehydrogenase, an enzyme in the glycolytic pathway, which can further contribute to lactic acidosis. caymanchem.com
Contributing Physiological Factors and Risk Augmentation (e.g., Renal Dysfunction)
Several physiological factors can augment the risk of buformin-associated lactic acidosis. Impaired renal function is a significant predisposing factor because the kidneys play a crucial role in clearing biguanides from the body. consensus.apppatsnap.compatsnap.comjournalrip.com Reduced renal clearance leads to higher plasma concentrations of buformin, increasing the inhibitory effect on mitochondrial complex I and subsequently the risk of lactic acidosis. journalrip.comtandfonline.compsu.edu
Conditions that predispose to hypoxia, such as severe heart failure or respiratory insufficiency, also increase the risk. consensus.apppatsnap.compatsnap.com Liver disease can similarly contribute, as the liver is involved in lactate metabolism. consensus.apppatsnap.com Dehydration, which can lead to reduced kidney function and hypoperfusion, is also a crucial factor in precipitating severe lactic acidosis in patients on biguanide therapy. tandfonline.com
Comparative Risk Mechanisms with Other Biguanides
Buformin and phenformin (B89758) are associated with a higher risk of lactic acidosis compared to metformin (B114582). consensus.apptaylorandfrancis.comnih.gov This difference in risk is linked to their relative potency in inhibiting mitochondrial complex I and their pharmacokinetic properties. Buformin and phenformin are generally considered more potent inhibitors of mitochondrial complex I and cellular ATP production than metformin. nih.gov
Studies comparing the effects of biguanides on oxygen consumption in isolated rat hepatocytes have shown that the concentrations required to reduce oxygen consumption correlate with the increase in blood lactate levels observed in vivo. nih.gov The IC50 values for the development of lactic acidosis in rats have been reported as 5 µM for phenformin, 199 µM for buformin, and 735 µM for metformin, indicating that lower concentrations of buformin and phenformin are needed to induce this effect compared to metformin. nih.gov
While metformin requires active transport to enter cells, the higher lipophilicity of buformin and phenformin may contribute to their greater cellular permeability and potentially higher accumulation in mitochondria, leading to more pronounced mitochondrial inhibition. nih.govnih.govmdpi.com
Cellular Toxicity Profiles and Underlying Mechanisms
Beyond lactic acidosis, buformin exhibits cellular toxicity, primarily linked to its effects on mitochondrial function and energy metabolism. consensus.appnih.govosti.gov
Effects on Cellular ATP Production
Buformin significantly decreases cellular ATP production. mdpi.comnih.govebi.ac.uk This is a direct consequence of its inhibitory action on mitochondrial complex I, which disrupts oxidative phosphorylation, the main pathway for ATP synthesis in aerobic conditions. patsnap.comcaymanchem.commdpi.com Some research also suggests that biguanides, including buformin, can inhibit mitochondrial ATP synthase. caymanchem.com The reduction in ATP levels is a key factor in the cytotoxic effects of buformin. ebi.ac.uk
Studies in various cell lines, including cervical cancer cells and acute myeloid leukemia (AML) cells, have demonstrated that buformin treatment leads to decreased ATP production in a concentration-dependent manner. mdpi.comnih.govebi.ac.uk
Mitochondrial Dysfunction and Cytotoxic Pathways
Buformin-induced mitochondrial dysfunction is a central driver of its cytotoxic effects. consensus.appnih.govosti.gov The inhibition of mitochondrial respiration leads to a cascade of events that can trigger cell death pathways. The disruption of the electron transport chain can increase the production of reactive oxygen species (ROS). caymanchem.comebi.ac.uk While moderate ROS can act as signaling molecules, excessive ROS can cause oxidative stress, damaging cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity. ebi.ac.uk
The altered energy metabolism, characterized by decreased ATP and increased lactate, can also impact cellular processes and viability. nih.govebi.ac.uk Furthermore, mitochondrial dysfunction can initiate apoptotic pathways. Although some studies have noted only mild apoptosis induction by buformin, the interplay between mitochondrial impairment, ROS production, and energy depletion can contribute to cell death through various mechanisms. nih.govebi.ac.uk
Research also suggests that buformin's ability to disrupt the unfolded protein response during glucose deprivation can induce cell death in glucose-deprived tumor cells, highlighting another potential cytotoxic pathway linked to metabolic stress. caymanchem.comaacrjournals.org
Buformin has shown moderate cytotoxicity compared to phenformin, which was found to be the most cytotoxic among the biguanides studied, with metformin showing toxicity only at much higher concentrations. consensus.appnih.govosti.gov
Here is a summary of comparative data on the potency of biguanides in inducing lactic acidosis and cytotoxicity:
| Biguanide | IC50 for Lactic Acidosis in Rats (µM) nih.gov | Relative Cytotoxicity (in vitro) consensus.appnih.govosti.gov |
| Phenformin | 5 | Most cytotoxic |
| Buformin | 199 | Moderate cytotoxicity |
| Metformin | 735 | Low cytotoxicity (at high concentrations) |
Note: This table is based on data from the cited sources and provides a comparative overview of potency in specific experimental settings.
Research on Buformin Drug Drug Interactions
Pharmacodynamic and Pharmacokinetic Interaction Mechanisms
Buformin's primary mechanism of action involves reducing hepatic glucose production, decreasing intestinal glucose absorption, and enhancing peripheral glucose uptake and utilization by improving insulin (B600854) sensitivity. wikidoc.orgpatsnap.commims.com It activates AMP-activated protein kinase (AMPK) and inhibits mitochondrial complex I, impacting cellular energy homeostasis. patsnap.com
Pharmacokinetic interactions can occur if co-administered drugs affect the absorption, distribution, metabolism, or excretion of buformin. Buformin is a strong base and is primarily excreted unchanged in the urine. wikidoc.orgnih.gov It is not metabolized in humans, and its binding to plasma proteins is low. wikidoc.orgnih.gov This limited metabolism suggests that interactions mediated through cytochrome P450 enzymes are less likely to be significant for buformin itself, unlike some other antidiabetic agents like sulfonylureas and thiazolidinediones. nih.govtg.org.aunps.org.au However, interactions affecting renal function can significantly impact buformin's elimination and increase systemic exposure. patsnap.commims.com
Pharmacodynamic interactions arise when co-administered drugs either enhance or counteract buformin's effects on glucose metabolism. This can lead to an increased risk of hypoglycemia when combined with other glucose-lowering agents or a decrease in buformin's therapeutic efficacy when combined with hyperglycemic agents. nih.govpatsnap.commims.com
Interactions with Antidiabetic Therapies
Concurrent use of buformin with other antidiabetic medications can lead to enhanced glucose-lowering effects. patsnap.commims.com This is primarily a pharmacodynamic interaction due to the additive or synergistic mechanisms of action of different antidiabetic drug classes.
| Antidiabetic Drug Class | Potential Interaction with Buformin | Mechanism | Outcome | Source |
| Sulfonylureas | Increased risk of hypoglycemia. patsnap.commims.compatsnap.com | Additive effects on glucose lowering. nih.govpatsnap.commims.com | Enhanced hypoglycemic effect. nih.govpatsnap.commims.com | patsnap.commims.compatsnap.com |
| Insulin (various preparations) | Increased risk of hypoglycemia. drugbank.comdrugbank.com | Additive effects on glucose lowering. drugbank.comdrugbank.com | Enhanced hypoglycemic effect. drugbank.comdrugbank.com | drugbank.comdrugbank.com |
| Alpha-glucosidase Inhibitors | Increased risk of hypoglycemia (e.g., Acarbose). drugbank.com | Additive effects on glucose lowering. drugbank.com | Enhanced hypoglycemic effect. drugbank.com | drugbank.com |
| SGLT2 Inhibitors | May increase the hypoglycemic activities (e.g., Empagliflozin, Ertugliflozin, Canagliflozin, Dapagliflozin, Bexagliflozin). drugbank.compreprints.org | Additive effects on glucose lowering. drugbank.compreprints.org | Enhanced hypoglycemic effect. drugbank.compreprints.org | drugbank.compreprints.org |
| DPP-4 Inhibitors | Increased risk of hypoglycemia (e.g., Alogliptin, Dulaglutide). drugbank.com | Additive effects on glucose lowering. drugbank.com | Enhanced hypoglycemic effect. drugbank.com | drugbank.com |
| Thiazolidinediones | Increased risk of hypoglycemia. drugbank.com | Additive effects on glucose lowering through improved insulin sensitivity. nps.org.audrugbank.com | Enhanced hypoglycemic effect. nps.org.audrugbank.com | nps.org.audrugbank.com |
Combinations of buformin with sulfonylureas or insulin are particularly noted for increasing the risk of hypoglycemia due to their direct actions on lowering blood glucose levels. drugbank.compatsnap.commims.compatsnap.comdrugbank.com
Interactions with Medications Affecting Renal Function
Buformin is primarily eliminated by the kidneys. wikidoc.orgnih.gov Therefore, co-administration with medications that impair renal function can lead to decreased buformin excretion and increased plasma concentrations. patsnap.commims.com This can elevate the risk of serious complications, such as lactic acidosis, which is a known concern with biguanides. patsnap.commims.compatsnap.com
| Medication Class/Type | Potential Interaction with Buformin | Mechanism | Outcome | Source |
| NSAIDs | Can impact kidney function and should be used with caution. patsnap.commims.com May potentiate the risk of lactic acidosis. drugs.comdrugs.com | NSAIDs can cause deterioration in renal function, reducing buformin excretion. patsnap.commims.comdrugs.comdrugs.comdroracle.ai | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.comdrugs.comdrugs.com | patsnap.commims.comdrugs.comdrugs.comdroracle.ai |
| ACE Inhibitors | Can impact kidney function and should be used with caution. patsnap.commims.com | ACE inhibitors can affect renal function, potentially reducing buformin excretion. patsnap.commims.comnih.govconsensus.app | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.comnih.govconsensus.app | patsnap.commims.comnih.govconsensus.app |
| Diuretics | Can impact kidney function and should be used with caution. patsnap.commims.com Diuretic-induced renal impairment and dehydration may increase the risk of lactic acidosis. drugs.comrevistanefrologia.com | Diuretics can affect renal function and hydration status, impacting buformin excretion. patsnap.commims.comdroracle.aidrugs.comrevistanefrologia.com | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.comdrugs.comrevistanefrologia.com | patsnap.commims.comdroracle.aidrugs.comrevistanefrologia.com |
| Contrast Agents (Radiological) | Can impact kidney function and should be used with caution. patsnap.commims.com | Contrast agents can cause temporary impairment of renal function. patsnap.commims.com | Increased buformin levels, increased risk of lactic acidosis. patsnap.commims.com | patsnap.commims.com |
Close monitoring of renal function is recommended when buformin is co-administered with these medications. mims.comdrugs.comdrugs.com
Modulatory Effects of Concomitant Therapies on Buformin Activity
Certain medications can modulate the glucose-lowering activity of buformin. Some drugs may increase its efficacy, while others may decrease it.
| Medication Class/Type | Potential Modulatory Effect on Buformin Activity | Source |
| Beta-blockers | The therapeutic efficacy of buformin can be increased when used in combination with certain beta-blockers (e.g., Acebutolol, Bisoprolol, Betaxolol, Alprenolol). drugbank.com | drugbank.com |
| Corticosteroids | May counteract the glucose-lowering effect of buformin. patsnap.commims.com Can increase the risk of hyperglycemia. drugbank.compatsnap.commims.compatsnap.com | drugbank.compatsnap.commims.compatsnap.com |
| Thyroid products | May counteract the glucose-lowering effect of buformin. patsnap.commims.com | patsnap.commims.com |
| Sympathomimetics | May counteract the glucose-lowering effect of buformin. patsnap.commims.com | patsnap.commims.com |
| Certain Antibiotics | The therapeutic efficacy of buformin can be increased when used in combination with certain antibiotics (e.g., Acetyl sulfisoxazole, Enoxacin, Gatifloxacin, Gemifloxacin). drugbank.com | drugbank.com |
| Certain Antifungals | Increased risk of hypoglycemia (e.g., Fluconazole). drugbank.com | drugbank.com |
| Certain Antidepressants | May increase or decrease hypoglycemic activities depending on the specific agent (e.g., Duloxetine may increase, Amoxapine may decrease). drugbank.com | drugbank.com |
These modulatory effects highlight the complexity of buformin's interactions and the need for careful consideration when prescribing concomitant therapies.
Potential for Hypoglycemia Risk Augmentation in Combination Regimens
The risk of hypoglycemia is significantly increased when buformin is used in combination with other medications that lower blood glucose, particularly insulin and sulfonylureas. drugbank.compatsnap.commims.compatsnap.comdrugbank.com This augmented risk is primarily due to the additive pharmacodynamic effects of these agents on glucose metabolism. nih.govpatsnap.commims.com
Combinations with other antidiabetic drug classes such as SGLT2 inhibitors, DPP-4 inhibitors, and thiazolidinediones can also increase the risk of hypoglycemia. drugbank.compreprints.orgdrugbank.com While combination therapy in diabetes management can offer improved glycemic control, it necessitates close monitoring of blood glucose levels to mitigate the risk of hypoglycemia. patsnap.comresearchgate.netnih.gov
Certain non-antidiabetic medications, including some beta-blockers, antibiotics, and antifungals, have also been associated with an increased risk of hypoglycemia when combined with buformin. drugbank.com Conversely, medications that can increase blood glucose levels, such as corticosteroids, thyroid products, and sympathomimetics, can counteract the hypoglycemic effect of buformin and potentially lead to hyperglycemia. drugbank.compatsnap.commims.compatsnap.com
The potential for hypoglycemia risk augmentation in combination regimens underscores the importance of a comprehensive assessment of all concomitant medications when buformin is part of a therapeutic plan.
Advanced Research Methodologies and Future Research Directions
In Vitro Experimental Models in Buformin Research
In vitro experimental models are fundamental in elucidating the cellular and molecular mechanisms of buformin. These systems, primarily involving cell line-based investigations and primary cell cultures, offer controlled environments to study the direct effects of the compound on cellular processes.
Cancer cell lines have been instrumental in demonstrating the anti-proliferative and anti-metastatic properties of buformin across various cancer types. These studies typically involve exposing cultured cancer cells to varying concentrations of buformin and assessing its impact on cell viability, proliferation, apoptosis, cell cycle progression, and key signaling pathways.
In endometrial cancer research, the ECC-1 and Ishikawa cell lines have been utilized to compare the potency of buformin to metformin (B114582). nih.gov Buformin consistently demonstrates a lower IC50 value, indicating greater potency. nih.govresearchgate.net For instance, after 72 hours of treatment, the IC50 for buformin was approximately 150 μM in ECC-1 cells and 8 μM in Ishikawa cells, whereas for metformin, the values were 1.6 mM and 1.4 mM, respectively. nih.gov Mechanistic studies in these cell lines revealed that buformin induces cell cycle arrest, with G1 phase arrest in ECC-1 cells and G2 phase arrest in Ishikawa cells. nih.govresearchgate.net Furthermore, buformin was shown to induce apoptosis, reduce cell adhesion and invasion, and modulate the AMPK/mTOR pathway by increasing the phosphorylation of AMP-activated protein kinase (AMPK) and decreasing the phosphorylation of the downstream target, ribosomal protein S6. nih.gov
Similarly, in cervical cancer cell lines such as C33A, Hcc94, HeLa, and SiHa, buformin has been shown to inhibit proliferation in a dose-dependent manner. nih.gov The IC50 values for a 72-hour treatment were 236.2 μM for C33A, 166.1 μM for Hcc94, and 622.8 μM for SiHa cells. nih.gov In these cell lines, buformin was also found to suppress colony formation, increase the production of reactive oxygen species (ROS), and induce cell cycle arrest. nih.gov The compound's anti-invasive properties were demonstrated by its ability to downregulate matrix metalloproteinase 9 (MMP9). nih.gov
The following table summarizes the IC50 values of buformin in various cancer cell lines as reported in selected studies.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value |
| ECC-1 | Endometrial Cancer | 72 | ~150 µM |
| Ishikawa | Endometrial Cancer | 72 | ~8 µM |
| C33A | Cervical Cancer | 72 | 236.2 µM |
| Hcc94 | Cervical Cancer | 72 | 166.1 µM |
| SiHa | Cervical Cancer | 72 | 622.8 µM |
| HeLa | Cervical Cancer | 72 | 1202 µM |
While cell lines are invaluable, they are immortalized and may not fully represent the heterogeneity of primary tumors. mdpi.com Primary cell cultures, derived directly from patient tissues, offer a model system that more closely recapitulates the in vivo state of cells. mdpi.com Research utilizing primary cultures of cervical cancer cells has demonstrated that buformin can synergize with conventional chemotherapeutic drugs like paclitaxel (B517696) to enhance anti-tumor effects. nih.gov This suggests that buformin could be a potent agent for treating cervical cancer, particularly in combination therapies. nih.gov The use of primary cells helps to validate findings from cell line studies and provides a more clinically relevant context for evaluating therapeutic potential.
In Vivo Preclinical Models for Buformin Evaluation
In vivo models are crucial for assessing the systemic effects, efficacy, and potential therapeutic applications of buformin in a whole-organism context. Rodent models of disease and xenograft models are the primary systems used for these preclinical evaluations.
Rodent models have been employed to investigate the cancer-preventive effects of buformin. Early studies showed that long-term administration of buformin significantly decreased the total incidence of spontaneous tumors in rats by 49.5%. nih.gov Another study reported that postnatal treatment with buformin significantly reduced the incidence of malignant neurogenic tumors in rats exposed to N-nitrosomethylurea. nih.govnih.gov
More recent research using a rat model of mammary carcinogenesis induced by 7,12-dimethylbenz(a)anthracene (DMBA) found that buformin, unlike metformin or phenformin (B89758), significantly decreased cancer incidence, multiplicity, and burden. nih.gov In this model, buformin also prolonged cancer latency. nih.gov These findings in non-diabetic animal models highlight the potential of buformin as a chemopreventive agent. nih.gov
The table below details the effects of buformin in a chemically-induced mammary carcinogenesis rat model.
| Parameter | Effect of Buformin |
| Cancer Incidence | Decreased |
| Cancer Multiplicity | Decreased |
| Cancer Burden | Decreased |
| Cancer Latency | Prolonged |
This table is based on findings from a study on chemically-induced mammary carcinogenesis in rats. nih.gov
Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are a cornerstone of preclinical oncology research for evaluating the anti-tumor efficacy of compounds. frontiersin.orgmdpi.com Studies using xenograft models have provided evidence for buformin's anti-cancer activity in vivo. For instance, in a nude mouse model bearing SiHa cervical cancer xenografts, buformin administered as a single agent exerted moderate anti-tumor effects. nih.gov Notably, the combination of buformin and paclitaxel resulted in significantly greater tumor suppression compared to either agent alone. nih.gov This synergistic effect observed in vivo corroborates the findings from in vitro studies and underscores the potential of buformin in combination chemotherapy regimens. nih.govnih.gov
Analytical and Bioanalytical Method Development
The development of sensitive and specific analytical methods is essential for quantifying buformin in biological matrices. These methods are critical for pharmacokinetic studies and for understanding the distribution of the compound in tissues.
Several analytical techniques have been established for the determination of buformin. A specific gas chromatography method has been described for the quantitation of buformin in biological fluids and tissues. nih.gov This method utilizes a nitrogen-phosphorus detector and involves the conversion of buformin into a corresponding s-triazine derivative before analysis, with phenformin used as an internal standard. nih.gov
High-performance liquid chromatography (HPLC) methods have also been widely developed. One such ion-paired reversed-phase HPLC method with ultraviolet (UV) detection allows for the determination of buformin in plasma and urine. nih.gov This method demonstrated good intra- and inter-day coefficients of variation (<9%) and achieved a limit of quantification of approximately 0.05 µg/ml for plasma and 2.5 µg/ml for urine. nih.gov Another HPLC method with UV detection at 236 nm has been validated for determining buformin in plasma, using a silica (B1680970) column. elsevierpure.com These methods are crucial for preclinical and potentially clinical investigations of buformin's pharmacokinetics.
The following table provides an overview of developed analytical methods for buformin detection.
| Analytical Technique | Matrix | Detection Method | Limit of Quantification (LOQ) |
| Gas Chromatography (GC) | Body fluids, Tissues | Nitrogen-Phosphorus Detector (NPD) | Not specified |
| HPLC | Plasma | UV Detection (233 nm) | ~0.05 µg/ml |
| HPLC | Urine | UV Detection (233 nm) | ~2.5 µg/ml |
| HPLC | Plasma | UV Detection (236 nm) | Not specified |
This table summarizes information from publications on analytical methods for buformin. nih.govnih.govelsevierpure.com
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the quantitative analysis of buformin in various biological matrices. Researchers have developed and validated sensitive and rapid HPLC assays for the determination of buformin in plasma, which are essential for pharmacokinetic studies. researchgate.net
One such method involves deproteinization of plasma samples with acetonitrile, followed by a wash with dichloromethane. researchgate.net The resulting supernatant is then injected into the HPLC system. Chromatographic separation is typically achieved on a silica or octadecyl silica column at ambient temperature. researchgate.netnih.gov The mobile phase often consists of a mixture of a buffer, such as diammonium hydrogen phosphate (B84403), and an organic solvent like methanol (B129727). researchgate.net Detection is commonly performed using ultraviolet (UV) spectrophotometry at a wavelength of around 233-236 nm. researchgate.netnih.gov
These HPLC methods demonstrate good linearity over a range of concentrations, with a limit of quantitation often in the low nanogram per milliliter (ng/mL) range. researchgate.net The precision and accuracy of these methods are well within acceptable limits, with low relative standard deviation (RSD) and relative error (RE). researchgate.net The specificity of these assays is confirmed by the absence of interference from endogenous substances. researchgate.net
| Parameter | Reported Value/Condition | Reference |
|---|---|---|
| Sample Type | Plasma, Urine | researchgate.netnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile | researchgate.net |
| Column Type | Silica, Octadecyl silica | researchgate.netnih.gov |
| Mobile Phase Example | 0.03 M diammonium hydrogen phosphate buffer (pH 7) in methanol (25:75 v/v) | researchgate.net |
| Detection Wavelength | 233-236 nm (UV) | researchgate.netnih.gov |
| Limit of Quantitation (Plasma) | ~20 ng/mL, ~0.05 µg/mL | researchgate.netnih.gov |
| Linear Range (Plasma) | 20-2000 ng/mL | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques
For enhanced sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a powerful tool for the determination of buformin. This technique is particularly valuable for analyzing complex biological samples and for postmortem distribution studies. nih.gov
LC-MS/MS methods often employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method for sample preparation, which includes a dispersive solid-phase extraction step. nih.gov The analysis is then carried out by coupling liquid chromatography with tandem mass spectrometry. The mass spectrometer is typically operated in the positive electrospray ionization (+ESI) mode, and quantification is achieved using multiple reaction monitoring (MRM). mdpi.com
This approach allows for the accurate quantification of buformin in a wide array of biological matrices, including various body fluids and solid tissues. nih.gov The use of an internal standard, such as phenformin or deuterated analogs, is common to ensure accuracy. nih.govmdpi.com LC-MS/MS methods have been successfully validated according to regulatory guidelines and have demonstrated excellent linearity, accuracy, precision, and sensitivity. nih.govresearchgate.net
Molecular Biology and Proteomics Approaches in Buformin Research
Gene Expression Analysis
Gene expression analysis has provided significant insights into the molecular mechanisms underlying buformin's effects, particularly its anti-cancer properties. Studies have shown that buformin can modulate the expression of genes involved in key cellular processes. For instance, in cervical cancer cells, buformin has been observed to downregulate the expression of MMP9, a key regulator of cellular invasion. biorxiv.org It also markedly downregulates the protein expression of cyclin D1 and CDK4, which are crucial for cell cycle progression. biorxiv.org
Furthermore, research in liver cancer cells has revealed that metformin, a related biguanide (B1667054), can alter the expression of a significant number of genes involved in pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways. nih.gov While this study focused on metformin, the findings suggest that buformin likely influences a similar breadth of gene expression profiles. These analyses are typically carried out using techniques like quantitative real-time PCR (qPCR) and microarray analysis.
Protein Phosphorylation and Activation Profiling (e.g., Western Blotting)
Western blotting is a fundamental technique used to investigate the impact of buformin on protein phosphorylation and the activation of signaling pathways. A primary target of buformin is the AMP-activated protein kinase (AMPK) pathway. nih.gov
Numerous studies have utilized Western blotting to demonstrate that buformin activates the phosphorylation of AMPK in a dose-dependent manner. biorxiv.org This activation of AMPK leads to the subsequent suppression of downstream targets. For example, the phosphorylation of ribosomal protein S6, a key factor in the mTOR signaling pathway, is significantly suppressed by buformin treatment. biorxiv.orgnih.gov
In cervical cancer cells, Western blotting has shown that buformin treatment leads to the downregulation of cyclin D1 and CDK4 protein expression. biorxiv.org In endometrial cancer cells, buformin has been shown to increase the phosphorylation of AMPK and decrease the phosphorylation of S6. nih.gov These studies highlight the central role of Western blotting in elucidating the signaling cascades affected by buformin.
| Protein Target | Effect of Buformin | Cell Type | Reference |
|---|---|---|---|
| Phospho-AMPK | Increased | Cervical Cancer, Endometrial Cancer | biorxiv.orgnih.gov |
| Pan-AMPK | No effect | Cervical Cancer | biorxiv.org |
| Phospho-S6 | Decreased | Cervical Cancer, Endometrial Cancer | biorxiv.orgnih.gov |
| Cyclin D1 | Decreased | Cervical Cancer | biorxiv.org |
| CDK4 | Decreased | Cervical Cancer | biorxiv.org |
| MMP9 | Decreased | Cervical Cancer | biorxiv.org |
Flow Cytometric Analyses for Cell Cycle and Apoptosis
Flow cytometry is an indispensable tool for studying the effects of buformin on the cell cycle and apoptosis. Research has consistently shown that buformin can induce cell cycle arrest in various cancer cell lines. biorxiv.org
In cervical cancer cells, flow cytometric analysis has revealed that buformin induces a marked G1-phase arrest in a dose-dependent manner. biorxiv.org Similarly, in combination with ionizing radiation, buformin has been shown to cause an increased arrest at the G2/M phase. This cell cycle arrest is a key mechanism behind buformin's anti-proliferative effects.
While buformin is a potent inducer of cell cycle arrest, its effect on apoptosis appears to be more moderate. Flow cytometry has shown that buformin treatment results in only mild apoptosis in some cancer cell lines. biorxiv.org However, when combined with other treatments like ionizing radiation, a more significant increase in apoptosis is observed.
Computational and Systems Biology Approaches in Buformin Research
Computational and systems biology approaches are increasingly being employed to unravel the complex mechanisms of action of biguanides like buformin. These in silico methods offer a powerful means to explore potential drug-target interactions, understand metabolic reprogramming, and generate new hypotheses for experimental validation.
One computational study used cheminformatic tools and molecular docking simulations to investigate the hypothesis that biguanides, including buformin, may act as antagonists of L-arginine metabolism. biorxiv.org The results showed a moderate-to-high structural and physicochemical similarity between buformin and metabolites in the urea (B33335) cycle and creatine (B1669601) biosynthesis pathways. biorxiv.org This suggests that the metabolic disruption of L-arginine and structurally related compounds could be a contributing factor to the effects of buformin. biorxiv.org
Molecular docking studies, while often focused on metformin, provide insights that can be relevant to buformin due to their structural similarities as biguanides. These studies have explored the binding modes of metformin analogues to various protein targets, helping to identify key amino acid residues involved in the interaction. Such computational approaches can aid in the rational design of new biguanide derivatives with improved efficacy.
Furthermore, systems biology approaches are being used to construct and analyze genome-wide genetic and epigenetic networks to understand the pathogenesis of diseases like type 2 diabetes, for which biguanides are a primary treatment. By integrating large datasets, these models can help identify key signaling pathways and biomarkers affected by drugs like buformin, providing a more holistic view of their systemic effects. While direct and extensive systems biology research on buformin is still emerging, the methodologies applied to the broader class of biguanides pave the way for future investigations.
Challenges in Biguanide Research and Unifying Mechanistic Models
The scientific community continues to face significant hurdles in establishing a single, unifying mechanistic model for biguanides, including buformin. A primary challenge stems from the discrepancy between the concentrations of buformin used in laboratory (in vitro) studies and the therapeutic concentrations observed in patients (in vivo). nih.gov Many foundational studies demonstrating the mechanisms of biguanides, such as the inhibition of mitochondrial complex I, utilize drug concentrations that are much higher than what can be safely achieved in the human body. nih.gov This raises questions about the clinical relevance of these findings and suggests that other, yet to be fully elucidated, mechanisms are at play at therapeutic doses.
Repurposing Strategies and Combination Therapy Development for Buformin
There is a growing interest in repurposing buformin, a drug historically used for diabetes, for new therapeutic applications, particularly in oncology. Pre-clinical studies have indicated that buformin possesses potent anti-tumor activities across various cancer types. preprints.orgnih.gov Research has shown its ability to suppress the proliferation and invasion of cancer cells, suggesting its potential as a standalone anticancer agent. nih.govnih.gov
A significant area of development is the use of buformin in combination with existing cancer therapies to enhance their efficacy. Studies have demonstrated that buformin can act synergistically with chemotherapeutic agents. For example, in endometrial and cervical cancer cell lines, buformin has been shown to potentiate the anti-proliferative effects of paclitaxel. nih.govnih.gov This synergistic relationship suggests that buformin could be used to increase the sensitivity of cancer cells to conventional treatments, potentially allowing for lower doses of cytotoxic drugs and reducing side effects. nih.gov The development of combination therapies is a key strategy, with research focusing on identifying the most effective drug pairings and the molecular basis for their synergistic interactions. nih.govnih.gov
Below is an interactive data table summarizing key findings from studies on buformin's anti-cancer effects and synergistic potential.
| Cancer Type | Buformin's Effect | Combination Drug | Outcome of Combination |
| Endometrial Cancer | Inhibited cell proliferation, induced apoptosis, reduced adhesion and invasion | Paclitaxel | Synergistic anti-proliferative effects |
| Cervical Cancer | Suppressed proliferation and invasion, arrested cell cycle | Paclitaxel | Synergizes with paclitaxel |
| Colon Cancer | Greater inhibition of colony formation compared to metformin | Not Specified | N/A |
| Neurogenic Tumors | Reduced incidence of malignant tumors | Not Specified | N/A |
Future Investigations into Host Systemic vs. Cell Autonomous Mechanisms of Action
Cell-autonomous mechanisms refer to the effects buformin has directly on the cancer cells themselves. Evidence for this includes in vitro findings where buformin perturbs signaling pathways related to energy sensing within cancer cells, leading to reduced proliferation and survival. nih.govnih.gov These direct actions are a significant area of ongoing investigation.
Host systemic mechanisms , on the other hand, involve buformin altering the body's internal environment in a way that is less favorable for tumor growth. For instance, studies have shown that buformin can reduce the circulating levels of factors like insulin-like growth factor 1 (IGF-1) and glucagon (B607659), both of which can promote cancer progression. nih.gov Notably, in some cancer prevention studies, buformin exerted its anti-cancer effects without altering systemic glucose or insulin (B600854) levels, pointing towards a complex interplay of systemic factors beyond glycemic control. nih.govnih.gov
Q & A
Q. What experimental models are optimal for studying Buformin's anti-cancer mechanisms in preclinical research?
Methodological Answer:
- In vitro models : Use established cancer cell lines (e.g., HeLa for cervical cancer) to assess proliferation, apoptosis, and DNA damage markers like γ-H2AX foci . Validate findings across multiple cell lines to account for heterogeneity.
- In vivo models : Employ xenograft mouse models with human-derived cancer cells to evaluate tumor growth inhibition and systemic toxicity. Dose optimization should align with pharmacokinetic profiles observed in vitro (e.g., 10 mM Buformin in cell culture ).
- Mechanistic studies : Combine functional assays (e.g., clonogenic survival assays) with molecular techniques (Western blotting for AMPK/mTOR pathway markers) to link phenotypic effects to signaling pathways .
Q. How should researchers determine the optimal Buformin concentration for in vitro experiments?
Methodological Answer:
- Conduct dose-response curves using a gradient of Buformin concentrations (e.g., 1–20 mM) and measure viability (via MTT assays) and mechanistic markers (e.g., AMPK phosphorylation).
- Select concentrations that achieve ≥50% inhibition of proliferation without inducing acute cytotoxicity (e.g., 10 mM in cervical cancer studies ).
- Validate using time-course experiments to assess delayed effects (e.g., DNA repair inhibition post-irradiation ).
Q. What are the key methodological considerations for studying Buformin's impact on mitochondrial function?
Methodological Answer:
- Use extracellular flux analyzers (e.g., Seahorse XF) to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). Buformin suppresses OCR (indicating mitochondrial inhibition) and increases ECAR (glycolytic compensation) .
- Pair metabolic data with cell viability assays to differentiate cytotoxic effects from metabolic reprogramming.
- Compare results with structurally related compounds (e.g., Metformin, Phenformin) to identify class-specific versus Buformin-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding Buformin's effects on AMPK activation versus mTOR inhibition in different cancer types?
Methodological Answer:
- Perform tissue-specific pathway analysis : Use phospho-specific antibodies to quantify AMPK (Thr172) and mTOR (Ser2448) activation in parallel. For example, Buformin activates AMPK in cervical cancer but may show muted effects in mTOR-driven cancers .
- Experimental controls : Include genetic knockouts (e.g., AMPKα1/α2-deficient cells) to confirm pathway dependency.
- Cross-study validation : Replicate conflicting findings using identical cell lines and assay conditions to isolate variables (e.g., serum concentration, treatment duration) .
Q. What experimental designs are recommended to evaluate Buformin's synergy with chemotherapy or radiotherapy?
Methodological Answer:
- Sequential vs. concurrent dosing : Pre-treat cells with Buformin 1–2 hours before irradiation or chemotherapy (e.g., cisplatin) to assess radiosensitization or chemosensitization .
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1). Include dose-reduction metrics to identify clinically relevant combinations .
- In vivo validation : Monitor tumor regression and survival in mice receiving combination therapy versus monotherapy.
Q. How should researchers address discrepancies in Buformin's reported toxicity profiles across studies?
Methodological Answer:
- Comparative toxicity assays : Standardize assays (e.g., lactate production for glycolytic flux vs. LDH release for membrane integrity) to distinguish metabolic adaptation from cytotoxicity.
- Species-specific analysis : Test Buformin in primary human hepatocytes versus rodent models to evaluate translational relevance of toxicity data.
- Long-term exposure models : Use 3D organoids or chronic dosing in vivo to mimic clinical exposure and assess cumulative effects .
Data Analysis & Interpretation
Q. What statistical approaches are appropriate for analyzing Buformin's dose-dependent effects on cell-cycle arrest?
Methodological Answer:
- Use non-linear regression (e.g., log-dose vs. response) to calculate IC50 values and compare across cell lines.
- For cell-cycle data (flow cytometry), apply ANOVA with post-hoc tests to compare phase distribution (G0/G1, S, G2/M) between treatment groups.
- Incorporate time-lapse imaging to correlate cell-cycle arrest duration with Buformin’s metabolic effects .
Q. How can researchers validate Buformin's mechanism of action when conflicting pathway crosstalk is observed?
Methodological Answer:
- Pharmacological inhibition : Co-treat with pathway-specific inhibitors (e.g., Compound C for AMPK) to isolate Buformin’s primary targets.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to identify downstream effectors beyond AMPK/mTOR (e.g., HIF-1α stabilization ).
- Clinical correlation : Compare in vitro findings with patient-derived xenografts (PDXs) harboring mutations in target pathways.
Experimental Replication & Transparency
Q. What details must be included in methodology sections to ensure reproducibility of Buformin studies?
Methodological Answer:
- Compound characterization : Report Buformin’s purity (e.g., HPLC), solvent (e.g., DMSO), and storage conditions.
- Assay conditions : Specify serum concentration, incubation time, and irradiation parameters (e.g., 4 Gy X-ray ).
- Data availability : Deposit raw data (e.g., flow cytometry FCS files) in public repositories and cite relevant datasets .
Q. How should researchers document and share contradictory findings in Buformin literature?
Methodological Answer:
- Systematic reviews : Use PRISMA guidelines to synthesize evidence, highlighting study-specific variables (e.g., cell type, Buformin batch) that may explain discrepancies .
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework before data collection to reduce bias in reporting .
- Negative result publication : Publish null or conflicting findings in specialized journals (e.g., PLOS ONE) to improve data transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
